molecular formula C23H15Br2N3O B237187 4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one CAS No. 126293-41-2

4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Cat. No. B237187
CAS RN: 126293-41-2
M. Wt: 509.2 g/mol
InChI Key: OXIMFDXTNKUMLU-IKCALLGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one, also known as BBIC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BBIC is a heterocyclic compound that has been found to have potential applications in various fields such as medicine and agriculture.

Scientific Research Applications

4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has been found to have potential applications in various fields of scientific research. In the field of medicine, this compound has been reported to have anticancer properties. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to have antimicrobial properties. In the field of agriculture, this compound has been found to have potential as a pesticide due to its insecticidal properties.

Mechanism of Action

The mechanism of action of 4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves the inhibition of various enzymes and pathways in cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In vivo studies have shown that this compound has antihypertensive properties, reducing blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is its potential as a therapeutic agent for cancer and microbial infections. This compound has also been found to have potential as a pesticide in the field of agriculture. However, one limitation of this compound is its low yield during synthesis, which may limit its availability for research purposes.

Future Directions

For 4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one research include the investigation of its potential as a therapeutic agent for various types of cancer and microbial infections. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic applications. Additionally, research is needed to improve the synthesis method of this compound to increase its yield and availability for research purposes.

Synthesis Methods

The synthesis of 4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves the reaction of 2-bromoacetophenone and o-phenylenediamine in the presence of sodium hydroxide and ethanol. The resulting product is then subjected to a reaction with o-bromobenzaldehyde in ethanol to obtain this compound. The yield of this compound obtained through this method is reported to be 45%.

properties

CAS RN

126293-41-2

Molecular Formula

C23H15Br2N3O

Molecular Weight

509.2 g/mol

IUPAC Name

(5Z)-5-[(2-bromophenyl)methylidene]-3-[(E)-(2-bromophenyl)methylideneamino]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15Br2N3O/c24-19-12-6-4-10-17(19)14-21-23(29)28(22(27-21)16-8-2-1-3-9-16)26-15-18-11-5-7-13-20(18)25/h1-15H/b21-14-,26-15+

InChI Key

OXIMFDXTNKUMLU-IKCALLGASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)N2/N=C/C4=CC=CC=C4Br

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=CC=C4Br

synonyms

4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidaz olin-5-one

Origin of Product

United States

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